4-chloro-N-[1-(4-methylphenyl)propyl]-3-nitrobenzamide
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Overview
Description
4-chloro-N-[1-(4-methylphenyl)propyl]-3-nitrobenzamide is an organic compound with the molecular formula C17H17ClN2O3 It is a derivative of benzamide, featuring a chloro group, a nitro group, and a substituted phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[1-(4-methylphenyl)propyl]-3-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of 4-chlorobenzamide to introduce the nitro group, followed by a Friedel-Crafts alkylation to attach the 1-(4-methylphenyl)propyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of catalysts and solvents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[1-(4-methylphenyl)propyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-chloro-N-[1-(4-methylphenyl)propyl]-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or aldehydes.
Scientific Research Applications
4-chloro-N-[1-(4-methylphenyl)propyl]-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-[1-(4-methylphenyl)propyl]-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components and disrupt normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[1-(4-methylphenyl)propyl]benzamide: Lacks the nitro group, which may result in different chemical and biological properties.
4-chloro-N-[1-(4-methylphenyl)propyl]-3-aminobenzamide: The reduced form of the nitro compound, with potentially different reactivity and biological activity.
4-chloro-N-[1-(4-methylphenyl)propyl]-3-hydroxybenzamide: Contains a hydroxyl group instead of a nitro group, which can alter its chemical behavior and applications.
Uniqueness
4-chloro-N-[1-(4-methylphenyl)propyl]-3-nitrobenzamide is unique due to the presence of both a nitro group and a chloro group on the benzamide core
Properties
IUPAC Name |
4-chloro-N-[1-(4-methylphenyl)propyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-3-15(12-6-4-11(2)5-7-12)19-17(21)13-8-9-14(18)16(10-13)20(22)23/h4-10,15H,3H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEAFDIBCBGORW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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